molecular formula C8H10BrN B1440677 2-Bromo-4-methylbenzylamine CAS No. 865718-75-8

2-Bromo-4-methylbenzylamine

Cat. No. B1440677
CAS RN: 865718-75-8
M. Wt: 200.08 g/mol
InChI Key: CUAWKONXRGUEIR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzylamine is an organic compound with the molecular formula C8H10BrN . It is related to benzylamine derivatives, which are commonly employed in the field of pharmaceutical chemistry and in the chemical industry .


Synthesis Analysis

The synthesis of this compound involves Schiff bases, which are synthesized and characterized by XRD and UV–Vis spectroscopy . The presence of various intermolecular interactions and 2D-fingerprint regions are well supported by the Hirshfeld surface analysis .


Molecular Structure Analysis

The molecular geometry and vibrational frequencies of this compound in the ground state have been calculated using theoretical methods . In addition, the Molecular Electrostatic Potential (MEP) and atomic charges of carbon, nitrogen, and oxygen were calculated .


Chemical Reactions Analysis

This compound has been used as a derivatization reagent for HPLC–MS Analysis of Biological Organic Acids . It was selected for its potential to derivatize mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.08 g/mol . The compound has a refractive index of n20/D 1.5650 (lit.), a boiling point of 218-219 °C (lit.), and a density of 1.00 g/mL at 25 °C (lit.) .

Scientific Research Applications

Derivatization Agent for Analytical Chemistry

A study introduced 4-bromo-N-methylbenzylamine as a novel derivatization reagent for the high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of biological organic acids. This reagent facilitates the derivatization of mono-, di-, and tri-carboxylic acids, improving their detection via positive electrospray ionization tandem mass spectrometry (MS/MS) due to the recognizable isotope pattern of the incorporated bromine. This method shows promise in both in vitro and in vivo models, providing a low detection limit and quick analysis time for biological samples (Marquis et al., 2017).

Photodynamic Therapy for Cancer Treatment

Research into zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base has shown significant potential. These compounds, featuring bromo and methoxy groups, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Technology Improvement

Another study focuses on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting an improved method that offers benefits such as lower production costs, simplicity in operation, and environmental friendliness. While this research centers on a different compound, it underscores the importance of bromine-containing intermediates in organic synthesis and their broad applications in medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).

Safety and Hazards

2-Bromo-4-methylbenzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Future Directions

While specific future directions for 2-Bromo-4-methylbenzylamine are not mentioned in the retrieved papers, benzaldehyde derivatives, which are related to this compound, have been the subject of several spectroscopic studies . These compounds have potential applications in pharmaceutical chemistry, the chemical industry, and metal coordination chemistry .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the derivatization of carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). It interacts with enzymes and proteins involved in the tricarboxylic acid (TCA) cycle, facilitating the detection and quantification of TCA intermediates . The compound forms stable amide bonds with carboxylic acids, enhancing the sensitivity and specificity of analytical methods.

Cellular Effects

In cellular systems, this compound influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression by interacting with key regulatory proteins. The compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. The compound’s bromine atom plays a crucial role in these interactions, providing a unique reactivity profile . Changes in gene expression induced by this compound are likely mediated through its effects on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance metabolic activity and improve the efficiency of biochemical assays. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a small increase in dosage leads to a significant change in biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the TCA cycle. It can alter metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . The compound’s interactions with cofactors and other small molecules further influence its metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

(2-bromo-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWKONXRGUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693583
Record name 1-(2-Bromo-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865718-75-8
Record name 1-(2-Bromo-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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